![molecular formula C16H22N4O B15365077 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline CAS No. 388616-56-6](/img/structure/B15365077.png)
4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline is a quinazoline derivative with a complex molecular structure. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate β-diketone to form the quinazoline scaffold, followed by subsequent functional group modifications
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product with minimal by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy group can be substituted with other functional groups.
Nucleophilic Addition: : The quinazoline core can react with nucleophiles to form new derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Nucleophilic Addition: : Strong nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various alkylated or acylated products.
Nucleophilic Addition: : Formation of new quinazoline derivatives with different substituents.
科学的研究の応用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. The quinazoline core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the methoxy and pyrrolidinylpropyl groups. Similar compounds include other quinazoline derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
388616-56-6 |
|---|---|
分子式 |
C16H22N4O |
分子量 |
286.37 g/mol |
IUPAC名 |
6-methoxy-7-(3-pyrrolidin-1-ylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O/c1-21-15-10-13-14(18-11-19-16(13)17)9-12(15)5-4-8-20-6-2-3-7-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
InChIキー |
CLBPVZLNXUZYHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CCCN3CCCC3)N=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


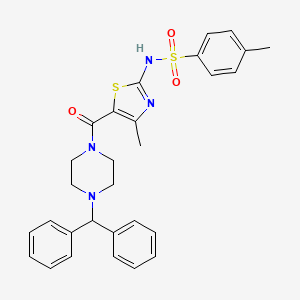
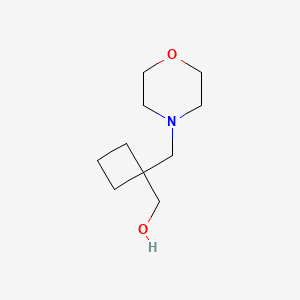
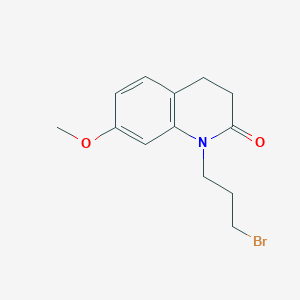
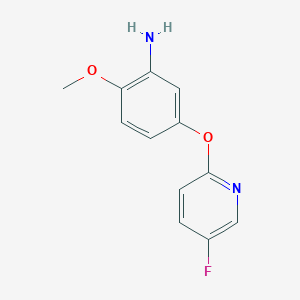
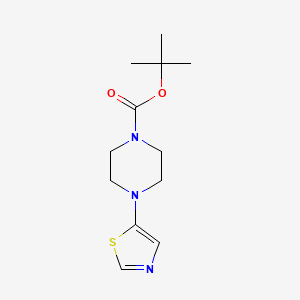
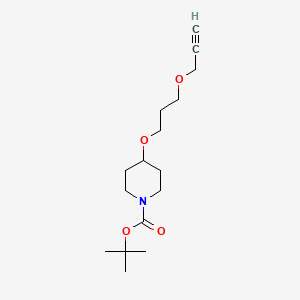
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
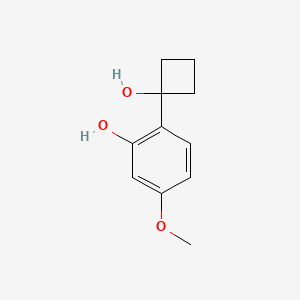

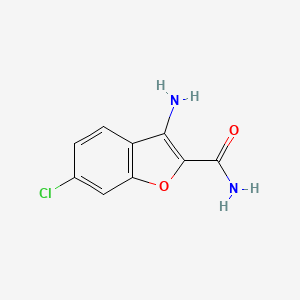
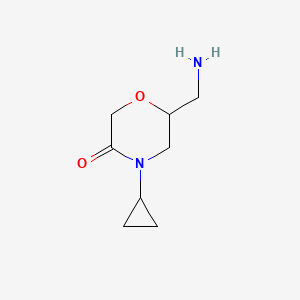

![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
